3-Oxolup-20(29)-en-28-oic acid pound>>Liquidambaric acid

Colorectal cancer Cytotoxicity Lupane triterpenoid

3-Oxolup-20(29)-en-28-oic acid, also designated liquidambaric acid or betulonic acid (CAS 4481-62-3), is a pentacyclic lupane-type triterpenoid distinguished from the abundant birch-derived betulin and betulinic acid by a ketone function at the C‑3 position in place of a hydroxyl group. The compound was originally isolated from Liquidambar formosana and also occurs in Ziziphus jujuba and Viscum coloratum; it can be prepared semi‑synthetically by selective oxidation of betulin.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 4481-62-3
Cat. No. B1675456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxolup-20(29)-en-28-oic acid pound>>Liquidambaric acid
CAS4481-62-3
SynonymsLup-20(29)-en-28-oic acid, 3-oxo-
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)O
InChIInChI=1S/C30H46O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-22,24H,1,8-17H2,2-7H3,(H,32,33)
InChIKeySLJTWDNVZKIDAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Liquidambaric Acid (3-Oxolup-20(29)-en-28-oic Acid): A Structurally Distinct Lupane Triterpenoid for Targeted Biomedical Procurement


3-Oxolup-20(29)-en-28-oic acid, also designated liquidambaric acid or betulonic acid (CAS 4481-62-3), is a pentacyclic lupane-type triterpenoid distinguished from the abundant birch-derived betulin and betulinic acid by a ketone function at the C‑3 position in place of a hydroxyl group [1]. The compound was originally isolated from Liquidambar formosana and also occurs in Ziziphus jujuba and Viscum coloratum; it can be prepared semi‑synthetically by selective oxidation of betulin [1]. This single oxidation‑state alteration fundamentally changes the pharmacological target engagement, supramolecular assembly behaviour, and anticancer potency of the molecule, making it a non‑interchangeable entity for research and development programmes that require defined triterpenoid chemistry [1].

Why Liquidambaric Acid Cannot Be Replaced by Betulinic Acid or Other Generic Lupane Scaffolds in Critical Research Workflows


Betulinic acid is often treated as a default lupane‑type triterpenoid for anticancer screening; however, the transcriptional, biochemical, and biophysical behaviour of liquidambaric acid diverges markedly from that of its C‑3 hydroxy analogue. Where betulinic acid acts primarily through mitochondrial apoptosis pathways, liquidambaric acid directly engages the TNF receptor‑associated factor 2 (TRAF2)/β‑catenin signalling axis—a target not engaged by betulinic acid at comparable concentrations [1]. Moreover, the ketone moiety enables spontaneous supramolecular co‑assembly with hydrophobic drugs, a property absent in the parent diol or mono‑ol derivatives, meaning that simple “lupane” or “triterpenoid” procurement specifications will not guarantee the same experimental outcomes. The quantitative evidence presented below defines exactly where these differences are measurable and material to experimental design.

Quantitative Differentiation of Liquidambaric Acid (3-Oxolup-20(29)-en-28-oic Acid) from Its Closest Structural Analogs


Liquidambaric Acid Is Approximately Four‑Fold More Potent Than Betulinic Acid Against Human Colorectal Carcinoma HCT116 Cells

In a head‑to‑head comparison, liquidambaric acid (betulonic acid, BoA) exhibited an IC₅₀ of 0.8 µM against HCT116 colorectal carcinoma cells, whereas betulinic acid (BiA) yielded an IC₅₀ of 3.9 µM under identical conditions, representing an approximately 4‑fold greater potency for the target compound [1].

Colorectal cancer Cytotoxicity Lupane triterpenoid

Liquidambaric Acid Engages TRAF2 with a Kd of 6.02 µM – a Molecular Target Not Engaged by Betulinic Acid

Liquidambaric acid directly binds to tumour necrosis factor receptor‑associated factor 2 (TRAF2) with a dissociation constant (Kd) of 6.02 µM as measured by microscale thermophoresis (MST), thereby disrupting the TRAF2/β‑catenin protein–protein interaction and inhibiting oncogenic Wnt/β‑catenin signalling [1]. No comparable TRAF2 engagement has been reported for betulinic acid or betulin at equivalent concentrations, establishing a target‑based differentiation.

Wnt/β-catenin signaling TRAF2 Target engagement

Liquidambaric Acid Spontaneously Co‑Assembles with Hydrophobic Drugs to Form Supramolecular Nanocarriers – a Property Absent in Betulinic Acid

Unlike betulinic acid or betulin, liquidambaric acid (BTA) forms stable co‑assembled nanoparticles with hydrophobic chemotherapeutics such as paclitaxel (PTX) through hydrogen‑bond and hydrophobic interactions without requiring chemical conjugation or carrier materials . The BTA–PTX nanoparticles demonstrated synergistic enhancement of antitumour efficacy in both in‑vitro and in‑vivo models, whereas betulinic acid and betulin lack the requisite ketone‑directed supramolecular assembly signature .

Supramolecular nanoassembly Drug delivery Self-assembly

Liquidambaric Acid Exhibits EBV‑EA Activation Inhibition Superior to That of Betulin and Betulonic Acid Metabolites

In a TPA‑induced Epstein‑Barr virus early antigen (EBV‑EA) activation model using Raji cells, betulonic acid (liquidambaric acid) displayed potent inhibitory activity, with its microbial transformation metabolites (e.g. 7β,15α‑dihydroxy‑3‑oxolup‑20(29)‑en‑28‑oic acid) showing even more pronounced effects [1]. The parent compound betulin was less potent than betulonic acid in the same assay panel, indicating that the C‑3 ketone contributes to anti‑tumour‑promoting potency [1].

Tumour promotion Epstein‑Barr virus Chemoprevention

High‑Value Application Scenarios Where Liquidambaric Acid Differentiates from Generic Lupane Triterpenoids


Wnt/β‑Catenin‑Dependent Colon Cancer Research Requiring a Defined TRAF2 Antagonist

Programmes investigating TRAF2 as an oncogenic scaffold in Wnt/β‑catenin‑driven colon cancer require a tool compound that directly disrupts the TRAF2/β‑catenin protein–protein interaction. Liquidambaric acid is the only lupane‑type natural product validated for this target (Kd = 6.02 µM, MST) [1]. Betulinic acid does not engage TRAF2 and therefore cannot substitute in these pathway‑specific studies [1].

Carrier‑Free Nanomedicine Development Exploiting Supramolecular Co‑Assembly

Formulation scientists developing carrier‑free co‑assembled nanoparticles for synergistic chemotherapy require the ketone‑bearing scaffold of liquidambaric acid. The compound spontaneously co‑assembles with hydrophobic drugs such as paclitaxel via hydrogen‑bond and hydrophobic interactions, forming stable nanoparticles that synergistically enhance antitumour efficacy in vivo . Betulinic acid and betulin lack this supramolecular signature .

Selective Cytotoxicity Screening Against Colorectal Carcinoma Where Potency Matters

Libraries being screened against HCT116 colorectal carcinoma cells benefit from the approximately 4‑fold greater potency of liquidambaric acid (IC₅₀ = 0.8 µM) compared with betulinic acid (IC₅₀ = 3.9 µM) [2]. This potency differential enables lower‑dose experimental designs, reduces solvent‑related artefacts, and can improve selectivity windows when normal‑cell counterscreens are included [2].

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